5,5'-Dibromo-bapta

Catalog No.
S615542
CAS No.
111248-72-7
M.F
C22H22Br2N2O10
M. Wt
634.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Dibromo-bapta

CAS Number

111248-72-7

Product Name

5,5'-Dibromo-bapta

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid

Molecular Formula

C22H22Br2N2O10

Molecular Weight

634.2 g/mol

InChI

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)

InChI Key

KCTRRYZOCJDOTC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Synonyms

(1,2-bis(2-bis)(carboxymethyl)amino-5-bromophenoxy)ethane, 1,2-bis(2-bis(2-amino-5-bromophenoxy)ethane)-N,N,N',N'-tetraacetic acid, 5,5'-dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, 5,5'-dibromo-BAPTA, dibromo-BAPTA

Canonical SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Calcium Chelator:

5,5'-Dibromo-BAPTA is a calcium chelator. This means it has the ability to bind to and sequester calcium ions (Ca²⁺) from a solution []. This property makes it a valuable tool in scientific research, particularly in studies related to cellular and physiological functions that are dependent on calcium signaling.

Calcium Buffers:

By controlling the concentration of free calcium ions in a solution, 5,5'-Dibromo-BAPTA can be used to create calcium buffers with defined and stable calcium levels. These buffers are crucial for various research applications, including:

  • Studying the effects of varying calcium concentrations on cellular processes: By manipulating the free calcium concentration in a controlled environment, researchers can investigate how different calcium levels influence cellular activities such as enzyme function, gene expression, and cell signaling pathways [].
  • Maintaining specific calcium concentrations in cell culture experiments: Maintaining a specific and stable calcium environment is essential for many cell culture experiments. 5,5'-Dibromo-BAPTA buffers can help ensure consistent calcium levels, allowing researchers to study cellular responses without the confounding effects of fluctuating calcium concentrations [].

Specific Properties:

5,5'-Dibromo-BAPTA is a high-affinity calcium chelator with a dissociation constant (Kd) in the nanomolar range (around 100 nM) []. This high affinity allows it to effectively chelate calcium ions at relatively low concentrations compared to other chelators. Additionally, it exhibits selectivity for calcium over other divalent cations like magnesium (Mg²⁺), which can be advantageous in specific research applications where minimizing interference from other ions is crucial [].

Research Applications:

Beyond its use in creating calcium buffers, 5,5'-Dibromo-BAPTA finds applications in various areas of scientific research, including:

  • Investigating the role of calcium in neurotransmission: By manipulating calcium levels in neurons, researchers can gain insights into how calcium signaling influences neuronal communication and synaptic activity [].
  • Studying calcium-dependent signaling pathways in various cell types: This chelator can be used to explore the involvement of calcium in processes like muscle contraction, immune cell activation, and hormone signaling in different cell types [].
  • Probing the function of calcium channels: 5,5'-Dibromo-BAPTA can be employed to study the activity and regulation of various calcium channels in cells, providing valuable information about calcium transport mechanisms [].

5,5'-Dibromo-bapta is a synthetic compound recognized for its role as a calcium chelator. It is a derivative of the parent molecule BAPTA (bis-(o-aminophenoxy)ethane)-N,N,N',N'-tetraacetic acid), which is widely used in biochemical research to control calcium ion concentrations. The molecular formula of 5,5'-dibromo-bapta is C22H22Br2N2O10, and it features two bromine atoms substituted at the 5,5' positions of the BAPTA structure. This modification enhances its properties as a chelator, making it particularly effective in various biological and chemical applications .

The primary mechanism of action of 5,5'-Dibromo-BAPTA is calcium chelation. By binding to free calcium ions within cells or in solutions, it reduces the available calcium concentration. This allows researchers to manipulate and study the role of calcium in various cellular processes, such as neurotransmission, muscle contraction, and enzyme activation []. The two bromine substitutions can slightly alter the binding affinity compared to BAPTA, potentially making it useful for specific calcium buffering applications.

Due to the presence of bromine atoms, which are reactive and can undergo substitution reactions. These reactions may involve:

  • Substitution Reactions: The bromine atoms can be replaced with other functional groups under specific conditions. This allows for the modification of the compound to enhance its specificity or reactivity in biological systems.
  • Hydrolysis: The compound can undergo hydrolysis, particularly when in its acetoxymethyl (AM) ester form, leading to the release of the active chelating agent.

As a calcium chelator, 5,5'-dibromo-bapta plays a crucial role in regulating intracellular calcium levels. Its ability to bind calcium ions makes it valuable in various biological studies, particularly in:

  • Calcium Buffering: It is used to create buffers with defined calcium concentrations, essential for experiments involving calcium signaling and cellular responses .
  • Cellular Studies: The compound has been employed in research to investigate calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell signaling pathways.

The synthesis of 5,5'-dibromo-bapta typically involves:

  • Bromination of BAPTA: The parent BAPTA compound undergoes bromination at the 5 and 5' positions using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Purification: The resultant product is purified through recrystallization or chromatography techniques to obtain high-purity 5,5'-dibromo-bapta suitable for research applications.

5,5'-Dibromo-bapta has diverse applications in scientific research:

  • Biochemical Research: It is primarily utilized as a reagent for studying calcium dynamics within cells.
  • Pharmacological Studies: Its ability to modulate calcium levels makes it useful in drug development targeting calcium-related pathways.
  • Diagnostic

Research on 5,5'-dibromo-bapta has focused on its interactions with various biological systems:

  • Calcium Ion Interactions: Studies have shown that this compound effectively binds free calcium ions, influencing cellular processes reliant on calcium signaling.
  • Compatibility with Other Chelators: Interaction studies often compare its efficacy with other chelators to determine optimal conditions for specific experimental setups .

Several compounds share structural similarities with 5,5'-dibromo-bapta, primarily due to their roles as calcium chelators. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
BAPTAParent compoundLacks bromination; less potent as a chelator
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA)Similar chelation mechanismMore selective for calcium over magnesium
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)Different backbone structureStronger binding affinity for zinc ions

The unique feature of 5,5'-dibromo-bapta lies in its enhanced binding properties due to bromination, which increases its effectiveness as a chelator compared to non-brominated analogs like BAPTA.

Investigation of Calcium-Dependent Signaling Pathways

5,5'-Dibromo-bapta represents a fundamental tool for investigating calcium-dependent signaling pathways across diverse biological systems. The compound's intermediate calcium affinity, characterized by a dissociation constant of 1.5-3.6 μM, positions it optimally for studying calcium-mediated cellular processes [1] [2] [3]. Research has demonstrated that 5,5'-Dibromo-bapta effectively disrupts calcium concentration gradients by facilitating calcium diffusion through its shuttling mechanism, where the chelator binds calcium in high-concentration regions, diffuses to lower-concentration areas, and releases calcium [2] [3].

In embryonic development studies, 5,5'-Dibromo-bapta has proven instrumental in elucidating the role of calcium gradients in cell cycle progression. Microinjection experiments in Xenopus laevis embryos revealed that 5,5'-Dibromo-bapta delays cell division in a dose-dependent manner, with optimal effects observed at intracellular concentrations of 1.3 mM [2] [3]. The compound's effectiveness in these studies stems from its ability to reduce calcium concentration gradients without significantly altering global calcium concentrations, supporting the hypothesis that localized calcium gradients are essential for normal cell cycle progression.

The compound's application extends to investigating calcium-dependent signaling in cardiac muscle, where it has been utilized to study excitation-contraction coupling mechanisms [4] [5]. In cardiac preparations, 5,5'-Dibromo-bapta enables researchers to manipulate calcium signaling pathways while maintaining cellular viability, providing insights into calcium-dependent contractile responses and calcium homeostasis regulation.

Calcium Concentration Manipulation in Experimental Systems

5,5'-Dibromo-bapta serves as an essential tool for precise calcium concentration manipulation in experimental systems. The compound's membrane-impermeant nature allows researchers to control intracellular calcium concentrations through direct injection or patch-clamp techniques without affecting extracellular calcium levels [6] [8]. This characteristic makes it particularly valuable for studying calcium-dependent processes in isolated cellular environments.

Experimental protocols utilizing 5,5'-Dibromo-bapta typically employ concentrations ranging from 0.1 to 10 mM, depending on the specific application and desired buffering capacity [2] [3]. The compound's fast binding kinetics enable rapid calcium chelation, making it suitable for studies requiring immediate calcium concentration changes or precise temporal control of calcium availability [1].

Research in neuronal systems has demonstrated the compound's effectiveness in manipulating calcium concentrations to study synaptic transmission and neurotransmitter release. In these applications, 5,5'-Dibromo-bapta loading into presynaptic terminals effectively reduces evoked transmitter release, providing insights into calcium-dependent neurotransmitter release mechanisms [9] [10] [11]. The compound's ability to modulate calcium concentrations without affecting membrane potential or action potential generation makes it an ideal tool for isolating calcium-dependent effects from other cellular processes.

Creation of Defined Calcium Buffer Systems

The development of defined calcium buffer systems represents one of the most significant applications of 5,5'-Dibromo-bapta in cell signaling research. The compound's well-characterized calcium dissociation constant allows researchers to create buffer systems with precisely controlled free calcium concentrations [6] [8]. These buffer systems are essential for studying calcium-dependent processes under controlled conditions and for calibrating calcium-sensitive indicators.

5,5'-Dibromo-bapta-based buffer systems typically utilize the compound at concentrations of 0.15 mM or higher, depending on the desired calcium buffering capacity [12] [13]. The buffer preparation involves careful calculation of calcium-to-chelator ratios to achieve specific free calcium concentrations within the biologically relevant range of 10⁻⁷ to 10⁻² M [14] [15]. These systems provide stable calcium concentrations over extended experimental periods, enabling long-term studies of calcium-dependent cellular processes.

The compound's relative insensitivity to pH changes makes it particularly suitable for creating robust buffer systems that maintain consistent calcium concentrations across various experimental conditions [14] [15]. This stability is crucial for studies involving pH fluctuations or when multiple experimental parameters are being varied simultaneously.

Methodologies for Intracellular Calcium Regulation

5,5'-Dibromo-bapta has established itself as a cornerstone methodology for intracellular calcium regulation in cell signaling research. The compound's application in patch-clamp experiments involves inclusion in pipette solutions at concentrations ranging from 0.1 to 20 mM, allowing researchers to control intracellular calcium levels through dialysis of the cellular interior [1] [16]. This methodology provides precise control over calcium homeostasis while maintaining cellular integrity and normal physiological responses.

Microinjection techniques represent another critical methodology employing 5,5'-Dibromo-bapta for intracellular calcium regulation. Direct injection of the compound into individual cells enables researchers to study calcium-dependent processes in specific cellular compartments or cell types [2] [3]. The injection methodology allows for precise delivery of known concentrations of the chelator, enabling dose-response studies and temporal control of calcium buffering.

The compound's use in calcium imaging methodologies provides researchers with tools for controlling calcium signal dynamics during fluorescence microscopy experiments [17] [18]. By loading cells with 5,5'-Dibromo-bapta, researchers can modulate calcium transients and study the kinetics of calcium-dependent processes under controlled conditions. This methodology has proven particularly valuable for studying calcium signal propagation and spatial calcium dynamics in various cell types.

Research Applications in Neurophysiology

Impact on Potassium Current Modulation in Neuronal Cells

5,5'-Dibromo-bapta has revealed novel mechanisms of potassium channel modulation in neuronal cells, particularly regarding calcium-activated potassium channels. Research in rat hippocampal CA1 neurons has demonstrated that 5,5'-Dibromo-bapta, when applied intracellularly at concentrations of 1-2 mM, generates large outward currents characteristic of potassium channel activation [16] [19]. These currents develop within minutes of compound application and exhibit reversal potentials consistent with potassium equilibrium potentials.

The compound's unique property of activating calcium-activated potassium channels without producing detectable elevations in bulk intracellular calcium concentrations has provided insights into the spatial organization of calcium signaling in neurons [16] [19]. Studies have shown that 5,5'-Dibromo-bapta can activate the slow afterhyperpolarization current typically associated with calcium-activated potassium channels, while simultaneously reducing the calcium-dependent component of this current. This apparent paradox suggests that the compound may interact with calcium channels or calcium-binding proteins in ways that extend beyond simple calcium chelation.

The outward currents induced by 5,5'-Dibromo-bapta are characterized by their sensitivity to noradrenaline and isoprenaline, suggesting involvement of cyclic adenosine monophosphate-dependent signaling pathways [16] [19]. These findings have implications for understanding the integration of calcium and cyclic adenosine monophosphate signaling in neuronal excitability and synaptic plasticity.

Effects on Neurotransmitter Release Mechanisms

5,5'-Dibromo-bapta has provided critical insights into neurotransmitter release mechanisms through its effects on presynaptic calcium dynamics. Research at the squid giant synapse has shown that 5,5'-Dibromo-bapta effectively reduces evoked transmitter release when injected into presynaptic terminals, with effects that are reversible and concentration-dependent [11] [20]. The compound's superior efficacy compared to EGTA, despite similar calcium affinities, highlights the importance of calcium-binding kinetics in neurotransmitter release.

Studies in mammalian systems have demonstrated that 5,5'-Dibromo-bapta loading into nerve terminals significantly reduces potassium-stimulated neurotransmitter release [21] [22]. In rat brain synaptosomes, preloading with 5,5'-Dibromo-bapta decreased glutamate release to approximately half of control values, while similar loading with other calcium chelators proved less effective. These findings suggest that calcium-dependent neurotransmitter release depends on calcium binding sites located in close proximity to calcium channels, where rapid calcium binding is essential.

The compound's effects on neurotransmitter release extend to various synaptic systems, including noradrenergic terminals in hippocampal slices [9]. Research has shown that 5,5'-Dibromo-bapta loading reduces both evoked and spontaneous noradrenaline release, with effects that are dose-dependent and reversible. The compound's ability to reduce transmitter release without affecting action potential generation indicates that its primary site of action is at the calcium-dependent release machinery rather than on excitability mechanisms.

Neuroprotective Research Applications

5,5'-Dibromo-bapta has emerged as a valuable tool for investigating neuroprotective mechanisms, particularly in models of excitotoxicity and ischemic injury. Research in organotypic hippocampal cultures has demonstrated that 5,5'-Dibromo-bapta provides significant protection against oxygen-glucose deprivation-induced neuronal death [23]. The compound's neuroprotective effects are characterized by delayed onset of cell death and reduced overall neuronal loss, suggesting that calcium chelation can interrupt pathological calcium-dependent processes.

Studies examining glutamate neurotoxicity have shown that 5,5'-Dibromo-bapta protects neurons in a concentration-dependent manner, with 50% protection achieved at concentrations of approximately 10 μM [24] [25]. Interestingly, the compound provides neuroprotection at concentrations that do not significantly affect measured calcium transient amplitudes, suggesting that its protective effects may involve mechanisms beyond simple calcium chelation. These findings have implications for understanding the spatial and temporal aspects of calcium-dependent neurotoxicity.

The compound's neuroprotective effects have been demonstrated in various experimental models, including spinal cord injury, where local application of 5,5'-Dibromo-bapta significantly improved functional recovery and reduced neuronal apoptosis [26]. These studies suggest that calcium chelation strategies may have therapeutic potential for treating acute neurological injuries and neurodegenerative conditions.

Applications in Cardiac Calcium Signaling Research

5,5'-Dibromo-bapta has found extensive application in cardiac calcium signaling research, where it serves as a tool for investigating excitation-contraction coupling, calcium homeostasis, and cardiac electrophysiology. In cardiac myocytes, the compound has been utilized to study calcium transients and their relationship to contractile function [27] [28]. Research using 5,5'-Dibromo-bapta in voltage-clamped rat cardiac myocytes has provided insights into the quantitative aspects of calcium handling and the relationship between calcium influx and contractile activation.

The compound's application in cardiac electrophysiology has revealed important aspects of action potential duration regulation by intracellular calcium. Studies in mammalian ventricular preparations have shown that 5,5'-Dibromo-bapta loading affects electrical restitution patterns and action potential duration in species-specific ways [5]. In rabbit myocytes, the compound abolished the late shortening component of electrical restitution, while in canine myocytes, it produced marked shortening of action potential duration. These findings highlight the complex relationship between calcium homeostasis and cardiac electrophysiology.

Research applications of 5,5'-Dibromo-bapta in cardiac studies extend to investigation of calcium-dependent signaling pathways, including calcium-calmodulin-dependent protein kinase signaling and calcium-dependent gene expression [29]. The compound's ability to modulate calcium concentrations without affecting membrane potential makes it particularly valuable for isolating calcium-dependent effects from electrical phenomena in cardiac preparations.

XLogP3

3.6

Other CAS

111248-72-7

Wikipedia

5,5'-dibromo-BAPTA

Dates

Last modified: 08-15-2023

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